![molecular formula C12H18FN B2376274 N-[2-(4-fluorophényl)éthyl]-2-méthylpropan-2-amine CAS No. 1178031-55-4](/img/structure/B2376274.png)
N-[2-(4-fluorophényl)éthyl]-2-méthylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl[2-(4-fluorophenyl)ethyl]amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropan-2-amine moiety
Applications De Recherche Scientifique
tert-butyl[2-(4-fluorophenyl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its structural similarity to other psychoactive compounds.
Pharmacology: Research focuses on its interaction with neurotransmitter systems, particularly its effects on dopamine and serotonin receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s activity, which can result in various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetonitrile and 2-methylpropan-2-amine.
Reduction: The nitrile group of 4-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with 2-methylpropan-2-amine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl[2-(4-fluorophenyl)ethyl]amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for the reduction step due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Halogenated or nitrated derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2-methylpropan-2-amine
- N-[2-(4-bromophenyl)ethyl]-2-methylpropan-2-amine
- N-[2-(4-methylphenyl)ethyl]-2-methylpropan-2-amine
Uniqueness
tert-butyl[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, distinguishing it from its analogs.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABYMCFIIAFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2376192.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
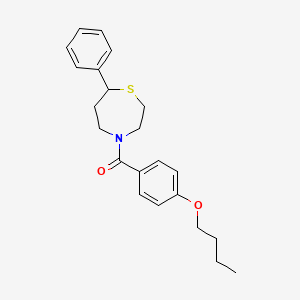
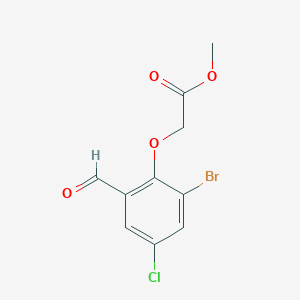
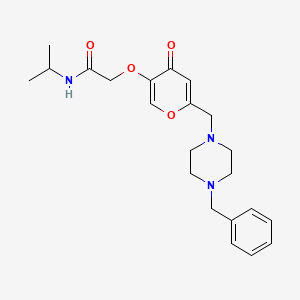
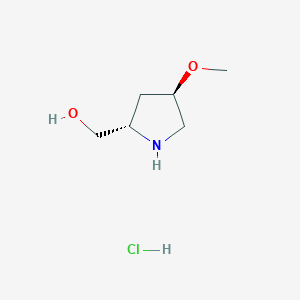
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
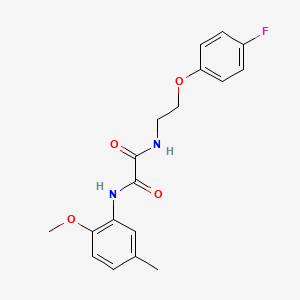
![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)
![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)
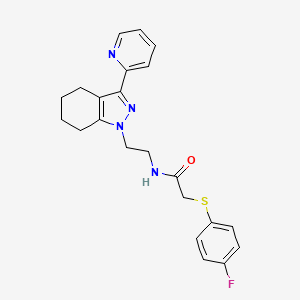
![propyl[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2376211.png)
![4-[(Cyclopropylamino)methyl]benzoic acid](/img/structure/B2376212.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)
